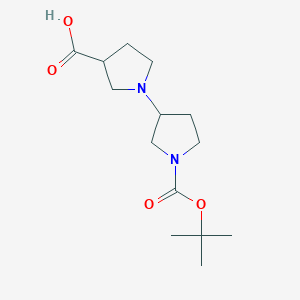
3-Fluoro-5-(2-methoxyphenyl)phenol, 95%
Descripción general
Descripción
3-Fluoro-5-(2-methoxyphenyl)phenol (95%) is a chemical compound that is widely used in the scientific research community for its various applications. It is a white crystalline solid with a molecular weight of 208.15 g/mol. This compound has a melting point of 64-66°C and a boiling point of 185-186°C. It is a colorless liquid with a density of 1.13 g/cm3 and a refractive index of 1.541.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(2-methoxyphenyl)phenol (95%) is widely used in scientific research due to its various applications. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an intermediate in the synthesis of organic compounds. It is also used in the production of adhesives, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(2-methoxyphenyl)phenol (95%) is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which can reduce the electron density of a molecule, making it more reactive. It is also believed to act as a nucleophile, which can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-methoxyphenyl)phenol (95%) are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties. It has also been suggested that the compound may have the potential to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Fluoro-5-(2-methoxyphenyl)phenol (95%) in laboratory experiments is its high purity and stability. It is a relatively non-toxic compound and is relatively easy to handle. However, the compound can be volatile and can react with other compounds, so it should be handled with care.
Direcciones Futuras
The potential applications of 3-Fluoro-5-(2-methoxyphenyl)phenol (95%) are numerous and the compound is still being studied for its various properties. Some of the potential future directions for research include the use of the compound as a pharmaceutical, as an additive in food products, and as a catalyst in the production of organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound.
Métodos De Síntesis
3-Fluoro-5-(2-methoxyphenyl)phenol (95%) can be synthesized in two steps. The first step involves the reaction of 2-methoxy-5-fluorophenol with anhydrous sodium carbonate in aqueous ethanol to form 3-fluoro-5-(2-methoxyphenyl)phenol (95%) and sodium ethoxide. The second step involves the reaction of the sodium ethoxide with ethyl bromide to form 3-fluoro-5-(2-methoxyphenyl)phenol (95%) and sodium bromide.
Propiedades
IUPAC Name |
3-fluoro-5-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANPSMYXRCKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633439 | |
| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187392-67-2 | |
| Record name | 5-Fluoro-2′-methoxy[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187392-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)











![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
